Inositol mono orthoformate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

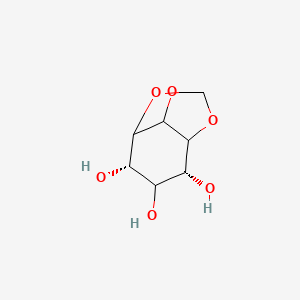

Inositol mono orthoformate is a type of myo-inositol orthoester . It plays a vital role in many cellular functions including cell growth, migration, differentiation, apoptosis, and endocytosis . It has been extensively utilized as a synthetic precursor for inositol derivatives .

Synthesis Analysis

Acid hydrolysis of myo-inositol 1,3,5-orthoesters, apart from orthoformates, exclusively affords the corresponding 2-O-acyl myo-inositol products . These C-2-substituted inositol derivatives provide valuable precursors for rapid and highly efficient routes to 2-O-acyl inositol 1,3,4,5,6-pentakisphosphates and myo-inositol 1,3,4,5,6-pentakisphosphate .Molecular Structure Analysis

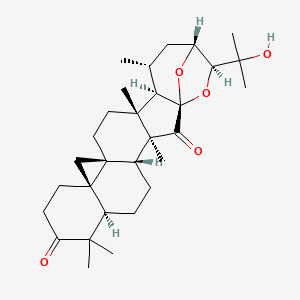

The this compound molecule contains a total of 25 bond(s). There are 15 non-H bond(s), 2 five-membered ring(s), 2 six-membered ring(s), 1 eight-membered ring(s), 2 nine-membered ring(s), 3 hydroxyl group(s), 3 secondary alcohol(s), and 3 ether(s) (aliphatic) .Chemical Reactions Analysis

Acid hydrolysis of myo-inositol 1,3,5-orthoesters, apart from orthoformates, exclusively affords the corresponding 2-O-acyl myo-inositol products . This reaction occurs via a 1,2-bridged five-membered ring dioxolanylium ion intermediate observed by NMR spectroscopy .科学的研究の応用

- Inositol mono orthoformate is used in the synthesis of O- and C-methylated inositols like d- and l-ononitol, d- and l-laminitol, mytilitol, and scyllo-inositol methyl ether, starting from myo-inositol (Sarmah, Shashidhar, Sureshan, Gonnade, & Bhadbhade, 2005).

- It assists in the O-alkylation of myo-inositol orthoformates, facilitating the formation of symmetrical or mono-alkylated myo-inositol orthoformates (Das & Shashidhar, 1997).

- Inositol orthoesters, including orthoformates, are precursors for stereodefined hexakis polyoxygenated cyclohexanes, important in studying metal ion coordination (Paquette, Selvaraj, Keller, & Brodbelt, 2005).

- Myo-inositol orthoformate is used in synthesizing important compounds with anticancer properties, like 2-O-acyl inositol 1,3,4,5,6-pentakisphosphates (Godage, Riley, Woodman, Thomas, Mahon, & Potter, 2013).

- It is a key component in the total synthesis of myo-inositol phosphates, including myo-inositol 2-phosphate and myo-inositol 1,3,4,5-tetrakisphosphate (Billington, Baker, Kulagowski, Mawer, Vacca, Desolms, & Huff, 1989).

- Inositol-based tris(spirotetrahydrofuranyl) ionophores, derived from inositol orthoformate, show high selectivity for lithium ion binding (Paquette & Tae, 2001).

作用機序

将来の方向性

Inositol mono orthoformate and other myo-inositol orthoesters have been extensively utilized as synthetic precursors for inositol derivatives . They provide valuable precursors for rapid and highly efficient routes to biologically interesting and anticancer properties . Future research may focus on exploring these properties further and developing more efficient synthesis methods.

特性

IUPAC Name |

(4S,6R)-2,9,10-trioxatricyclo[5.2.1.03,8]decane-4,5,6-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O6/c8-1-2(9)4-6-5(3(1)10)12-7(11-4)13-6/h1-10H/t1?,2-,3+,4?,5?,6?,7? |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAXHBBXQFNRUAE-XKJLXWSNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C2C3C(C1O)OC(O2)O3)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@H]1(C([C@@H](C2C3C1OC(O2)O3)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(Cyanomethyl)phenyl]boronic acid](/img/structure/B579326.png)

![(3S,10R,13S,14S)-10,13-Dimethyl-1,2,3,4,7,8,9,10,11,12,13,14-dodecahydrospiro[cyclopenta[a]phenanthrene-17,2'-[1,3]dioxolan]-3-ol](/img/structure/B579332.png)

![1,2,3,4,7,8,11,12-Octahydrobenz[a]anthracene](/img/structure/B579339.png)

![Ethyl 2-[(2-methoxyphenyl)methylidene]-3-oxobutanoate](/img/structure/B579346.png)